molecular formula C11H12O4 B096073 3-Ethoxy-3-oxo-2-phenylpropanoic acid CAS No. 17097-90-4

3-Ethoxy-3-oxo-2-phenylpropanoic acid

Cat. No. B096073
Key on ui cas rn: 17097-90-4
M. Wt: 208.21 g/mol
InChI Key: INQWZSLKTMTMSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05418244

Procedure details

Phenylmalonic acid (13.5 g, 0.07 mol) in dry ether (40 mL) was treated with thionyl chloride (8.92 g, 5.4 mL, 0.07 mol) and one drop of N,N-dimethylformamide. The mixture was heated at 40°-50° C. for 3 hours. The clear solution was evaporated under reduced pressure to remove any residual thionyl chloride. The oily residue was redissolved in dry ether (40 mL), the solution was treated with ethanol (0.075 mol, 4.1 mL) and refluxed for 2 hours. The reaction mixture was cooled to room temperature and washed with water. The organic layer was extracted with saturated solution of sodium bicarbonate until alkaline. The combined extracts were washed with ether and the aqueous layer was acidified with 5N HCl to pH 1. The precipitated oil was extracted with CH2Cl2 (50 mL×3). The combined extracts were washed with water (50 mL×4) and dried over anhydrous MgSO4. The oily product crystallized on standing.
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([C:11]([OH:13])=[O:12])[C:8]([OH:10])=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.S(Cl)(Cl)=O.[CH2:18](O)[CH3:19]>CCOCC.CN(C)C=O>[C:1]1([CH:7]([C:11]([OH:13])=[O:12])[C:8]([O:10][CH2:18][CH3:19])=[O:9])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
13.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)O)C(=O)O
Name
Quantity
5.4 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C
Step Two
Name
Quantity
4.1 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 40°-50° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The clear solution was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove any residual thionyl chloride
DISSOLUTION
Type
DISSOLUTION
Details
The oily residue was redissolved in dry ether (40 mL)
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 hours
Duration
2 h
WASH
Type
WASH
Details
washed with water
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with saturated solution of sodium bicarbonate until alkaline
WASH
Type
WASH
Details
The combined extracts were washed with ether
EXTRACTION
Type
EXTRACTION
Details
The precipitated oil was extracted with CH2Cl2 (50 mL×3)
WASH
Type
WASH
Details
The combined extracts were washed with water (50 mL×4)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
The oily product crystallized

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C(C(=O)OCC)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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